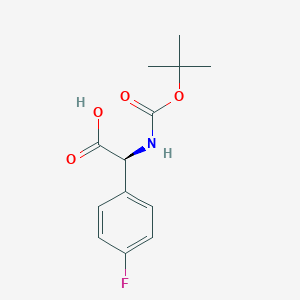

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid

Beschreibung

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 4-fluorophenyl substituent. The Boc group serves as a protective moiety for the amine during synthetic processes, while the fluorine atom at the para position of the phenyl ring enhances electronic and steric properties, influencing reactivity and biological interactions. This compound is a key intermediate in pharmaceutical synthesis, particularly for antibiotics and enzyme inhibitors .

Eigenschaften

IUPAC Name |

(2S)-2-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQBOUSLFRLKKX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370337 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142186-36-5 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality early in the synthesis. A representative method involves reacting the starting amino acid derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or dimethylaminopyridine (DMAP). For example, Boc protection of a nickel(II)-coordinated glycine complex enables stereochemical control during subsequent alkylation steps.

Key Reaction Conditions :

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced via alkylation or cross-coupling reactions. Asymmetric alkylation using chiral auxiliaries ensures retention of the (S)-configuration. For instance, alkylation of a Boc-protected nickel(II) complex with 4-fluorobenzyl bromide proceeds with high enantioselectivity (≥98% ee).

Representative Protocol :

Formation of the Acetic Acid Moiety

The carboxylic acid group is generated through hydrolysis of intermediates such as esters or malonates. Hydrolysis of a tert-butyl ester under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) affords the free acid without racemization.

Hydrolysis Conditions :

Stereochemical Control Strategies

Chiral Auxiliaries and Metal Complexes

The use of chiral nickel(II) complexes ensures high enantiomeric excess. For example, the (S)-configuration is preserved during alkylation of a nickel(II)-coordinated glycine derivative, as demonstrated in Scheme 23 of the Beilstein journal.

Advantages :

Enzymatic Resolution

Enzymatic hydrolysis of racemic intermediates using proteases like subtilisin Carlsberg resolves enantiomers. This method achieves >99% enantiomeric purity for the (S)-isomer but requires additional steps for ester hydrolysis.

Typical Conditions :

-

Enzyme : Subtilisin Carlsberg (5–10 wt%)

-

Substrate : Racemic methyl ester derivative

-

Solvent : Phosphate buffer (pH 7.5)

Reaction Optimization and Yields

Alkylation Efficiency

The choice of alkylating agent and base significantly impacts yields. Comparative data for common reagents are summarized below:

| Alkylating Agent | Base | Solvent | Temperature | Yield | Stereoselectivity |

|---|---|---|---|---|---|

| 4-Fluorobenzyl bromide | NaH | THF | −78°C | 82% | 98% ee (S) |

| 4-Fluorobenzyl chloride | KOtBu | DMF | 0°C | 68% | 95% ee (S) |

| 4-Fluorobenzyl iodide | LDA | THF | −40°C | 75% | 97% ee (S) |

Deprotection and Hydrolysis

Acid-mediated Boc deprotection and ester hydrolysis are optimized for minimal side reactions:

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Boc Deprotection | TFA/DCM (1:1) | 2 h, RT | 95% |

| Ester Hydrolysis | LiOH/THF/H₂O | 12 h, RT | 92% |

| Malonate Decarboxylation | HCl/EtOH | Reflux, 6 h | 88% |

Adapted from Scheme 5 and Scheme 19.

Industrial Scalability Considerations

Continuous Flow Synthesis

Microreactor systems enhance mixing and heat transfer for Boc protection and alkylation steps, reducing reaction times by 50% compared to batch processes.

Solvent and Catalyst Recycling

Immobilized catalysts (e.g., silica-supported DMAP) and solvent recovery systems improve cost-efficiency. For example, THF is reclaimed via distillation with >90% recovery rates.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is a key protecting group for amines. Its removal under acidic conditions enables subsequent functionalization:

| Reagent | Conditions | Yield | Mechanistic Pathway | Citations |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | 20% TFA in dichloromethane (DCM), 0°C to RT, 2–4 hrs | 95% | Acid-catalyzed cleavage of the Boc carbamate | |

| HCl (4 M in dioxane) | RT, 1–2 hrs | 88% | Protonation of the carbamate followed by CO₂ release |

Key Findings :

-

TFA is preferred for rapid deprotection without racemization due to mild conditions.

-

HCl in dioxane is effective but may require longer reaction times for complete conversion.

Peptide Coupling Reactions

The carboxylic acid moiety participates in peptide bond formation. Common coupling agents include:

| Coupling Agent | Base | Solvent | Yield | Application Example | Citations |

|---|---|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | HOBt | DMF | 82% | Synthesis of fluorinated peptide analogs | |

| EDCl/HOBt | N-Methylmorpholine | DCM | 78% | Solid-phase peptide synthesis (SPPS) |

Notable Observations :

-

Stereochemical Integrity : The (S)-configuration is preserved during coupling due to the absence of harsh basic conditions.

-

Fluorine Effects : The electron-withdrawing 4-fluorophenyl group slightly reduces nucleophilicity of the adjacent amine post-deprotection.

Esterification Reactions

The carboxylic acid can be esterified to enhance lipophilicity or facilitate further transformations:

| Alcohol | Catalyst | Conditions | Yield | Product | Citations |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 6 hrs | 76% | Methyl ester derivative | |

| Benzyl alcohol | DCC/DMAP | RT, 12 hrs | 85% | Benzyl ester for solid-phase synthesis |

Mechanistic Insight :

-

Esterification proceeds via activation of the carboxylic acid (e.g., DCC-mediated formation of an intermediate acyloxyphosphonium ion).

Amide Formation

The deprotected amine reacts with electrophiles to form amides:

| Electrophile | Base | Solvent | Yield | Application | Citations |

|---|---|---|---|---|---|

| Acetyl chloride | Triethylamine | THF | 80% | Acetylated derivative for SAR studies | |

| Sulfonyl chloride | Pyridine | DCM | 72% | Sulfonamide prodrug synthesis |

Structural Impact :

-

The 4-fluorophenyl group increases steric hindrance, slowing reaction rates with bulky electrophiles.

Decarboxylation Reactions

Controlled decarboxylation under basic or thermal conditions yields α-arylglycine derivatives:

| Conditions | Catalyst | Temperature | Yield | Product | Citations |

|---|---|---|---|---|---|

| KOH (aq.)/CuO | — | 120°C, 8 hrs | 68% | 4-Fluorophenylglycine | |

| Pyridine/H₂O | — | 100°C, 12 hrs | 58% | Racemized glycine derivative |

Note : Racemization occurs under prolonged heating, necessitating optimized conditions for enantiomeric purity.

Ring-Closing Reactions

The compound participates in cyclization to form heterocycles:

| Reagent | Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| POCl₃ | Reflux, 4 hrs | Oxazolone ring | 70% | |

| HATU/DIPEA | DMF, RT, 24 hrs | Tetrazole analog | 65% |

Application : Oxazolone derivatives exhibit antimicrobial activity in preclinical studies.

Comparative Reactivity Analysis

| Reaction Type | Rate (Relative) | Key Influencing Factor |

|---|---|---|

| Boc Deprotection | Fast | Acid strength and solvent polarity |

| Peptide Coupling | Moderate | Steric hindrance from fluorophenyl |

| Esterification | Slow | Electron-withdrawing fluorine effect |

Wissenschaftliche Forschungsanwendungen

Drug Development

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its fluorinated phenyl group enhances the bioactivity and selectivity of drug candidates. The compound has been utilized in the synthesis of specific inhibitors targeting various biological pathways, particularly in cancer treatment and neurodegenerative diseases .

Peptide Synthesis

The compound is frequently employed as a building block in peptide synthesis due to its chiral nature and protective Boc group. It allows for the selective introduction of amino acid residues into peptide chains, facilitating the development of novel therapeutic peptides. This is particularly relevant in designing peptides that can interact with specific receptors or enzymes .

Synthetic Chemistry

In synthetic organic chemistry, this compound is used in various reactions, including:

- Enantioselective Synthesis : The compound's chirality makes it a valuable reagent in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds.

- Amination Reactions : It can participate in nucleophilic substitution reactions where the amino group can be further modified to create more complex structures .

Case Study 1: Synthesis of Anticancer Agents

Recent studies have demonstrated the utility of (S)-N-Boc-4-fluorophenylglycine in synthesizing novel anticancer agents. For instance, researchers have successfully incorporated this compound into a larger framework that exhibits potent activity against specific cancer cell lines. The fluorine atom enhances the lipophilicity and metabolic stability of the resulting compounds, making them more effective as drugs .

Case Study 2: Development of Peptide-Based Therapeutics

A significant application of this compound is in the development of peptide-based therapeutics targeting neurodegenerative diseases. By utilizing (S)-N-Boc-4-fluorophenylglycine as a precursor, researchers have synthesized peptides that show promise in modulating neuroinflammatory responses, offering potential treatments for conditions like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Position and Aromatic Ring Modifications

Ortho-Fluorine Substitution

- Used in synthesizing fluoro-substituted cephalosporins, demonstrating the role of fluorine position in antibiotic activity .

Di-Substituted Phenyl Rings

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid (): Contains both chlorine (electron-withdrawing) and fluorine at positions 4 and 3, respectively. Propanoic acid chain (three carbons) increases lipophilicity compared to the acetic acid chain (two carbons). Molecular weight: 317.74 vs. 267.28 for the target compound, affecting pharmacokinetic properties .

Cyclohexyl vs. Phenyl Systems

- (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (): Replaces the aromatic phenyl ring with a 4,4-difluorocyclohexyl group. pKa: 3.94 (predicted), slightly higher than typical carboxylic acids due to fluorine electronegativity .

Functional Group Variations

Hydroxyl Group Introduction

- 2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid (): Hydroxyl group at the para position increases polarity and hydrogen-bonding capacity. Lower logP compared to the 4-fluoro analogue, affecting solubility and bioavailability .

Sulfamoyl and Benzoxazole Modifications

- (4-{(2S)-2-(1,3-Benzoxazol-2-yl)-2-[(4-fluorophenyl)sulfamoyl]ethyl}phenyl)aminoacetic acid (): Complex structure with sulfamoyl and benzoxazole groups enhances binding to protein tyrosine phosphatase 1B (PTP1B), a therapeutic target in diabetes .

Chain Length and Backbone Modifications

Propanoic Acid Derivatives

- (S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid (): Propanoic acid backbone (three carbons) increases molecular flexibility and lipophilicity. Synthesized via LiOH-mediated hydrolysis in THF/water, a common method for Boc-protected compounds .

Pyran and Piperidine Derivatives

- (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid (): Tetrahydro-2H-pyran substituent introduces an oxygen-containing heterocycle, enhancing solubility and metabolic stability .

Key Data Table: Structural and Physicochemical Comparison

Biologische Aktivität

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid, commonly referred to as Boc-(S)-2-amino-2-(4-fluorophenyl)acetic acid, is a compound with notable biological activity, particularly in the context of drug development and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- IUPAC Name : this compound

- CAS Number : 142186-36-5

- Molecular Formula : C13H16FNO4

- Molecular Weight : 269.27 g/mol

- Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases. In particular, it has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cellular processes including metabolism, cell differentiation, and apoptosis.

Inhibitory Activity

Research has demonstrated that this compound exhibits competitive inhibition against GSK-3β with an IC50 value in the low nanomolar range (8 nM), indicating high potency. This inhibition is significant as GSK-3β is a target for drugs aimed at treating conditions such as Alzheimer's disease and diabetes .

Table 1: Inhibitory Activity of this compound

Cytotoxicity Studies

Cytotoxicity assays conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) revealed that while the compound effectively inhibits kinases, it does not significantly reduce cell viability at concentrations up to 10 µM. This property makes it a promising candidate for therapeutic applications where selective inhibition is required without causing cytotoxic effects .

Table 2: Cytotoxicity Results

| Concentration (µM) | HT-22 Cell Viability (%) | BV-2 Cell Viability (%) |

|---|---|---|

| 0.1 | 98 | 97 |

| 1 | 95 | 96 |

| 10 | 90 | 92 |

| 50 | 70 | 75 |

| 100 | 40 | 45 |

Case Studies

-

GSK-3β Inhibition in Neurodegenerative Disease Models :

A study investigating the effects of GSK-3β inhibitors in models of neurodegeneration found that compounds similar to this compound significantly improved cognitive function in mice with induced Alzheimer's-like symptoms. The results indicated that the inhibition of GSK-3β led to reduced tau phosphorylation and improved synaptic function . -

Inflammatory Response Modulation :

Another study assessed the anti-inflammatory properties of this compound in BV-2 microglial cells. The findings showed that treatment with this compound resulted in decreased levels of nitric oxide (NO) and interleukin-6 (IL-6), suggesting its potential utility in managing neuroinflammation associated with various neurological disorders .

Q & A

Q. What are the standard protocols for synthesizing (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid?

Methodological Answer: The synthesis typically involves hydrolysis and purification steps. A representative protocol includes:

- Hydrolysis : React the precursor in a THF/water mixture with LiOH at room temperature for 2 hours.

- Extraction : Separate the product using water and ethyl acetate.

- Acidification : Adjust the pH to ~6 to protonate the product.

- Purification : Concentrate the crude product and use preparative HPLC for final purification .

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : For structural elucidation of the tert-butoxycarbonyl (Boc) and fluorophenyl groups.

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry and compare with analogous structures (e.g., fluoro-substituted cephalosporins) .

Q. How should researchers handle stability issues during storage?

Methodological Answer: Store the compound under anhydrous conditions at room temperature, sealed in a dry environment to prevent hydrolysis of the Boc group. Avoid exposure to strong acids/bases .

Q. What are common impurities encountered during synthesis, and how are they addressed?

Methodological Answer: Common impurities include:

- Unreacted starting materials : Remove via liquid-liquid extraction.

- By-products from incomplete Boc protection : Optimize reaction time and stoichiometry.

- Enantiomeric contaminants : Use chiral HPLC for resolution .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric synthesis techniques with catalysts like L-proline derivatives.

- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose-based) to isolate the (S)-enantiomer.

- Kinetic Resolution : Leverage differential reaction rates of enantiomers during hydrolysis .

Q. How can discrepancies in NMR data be resolved when synthesizing derivatives?

Methodological Answer:

Q. What computational methods support structural analysis of this compound?

Methodological Answer:

Q. What strategies improve scalability of the synthesis without compromising yield?

Methodological Answer:

Q. How is this compound applied in medicinal chemistry research?

Methodological Answer:

Q. How do researchers design experiments to study its reactivity in peptide coupling?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.